![molecular formula C16H13ClFNO3 B6024166 3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a derivative of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, cytokines, and chemokines, all of which are involved in the inflammatory response. This compound has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that is involved in angiogenesis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its effectiveness may vary depending on the specific disease being studied.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid. One area of research is the development of new anti-inflammatory drugs based on this compound. Another area of research is the use of this compound in the treatment of cancer. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid can be synthesized by the reaction of 4-chlorobenzoyl chloride with 3-fluoroaniline in the presence of triethylamine. The resulting intermediate is then reacted with 3-bromopropionic acid to yield this compound. This method is relatively simple and efficient, making this compound readily available for scientific research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This makes this compound a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-6-4-10(5-7-12)14(9-15(20)21)19-16(22)11-2-1-3-13(18)8-11/h1-8,14H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPARGJXPNLTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
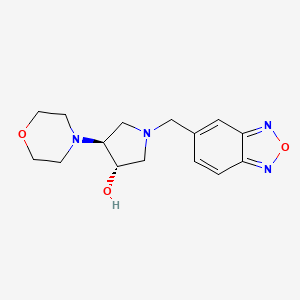
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
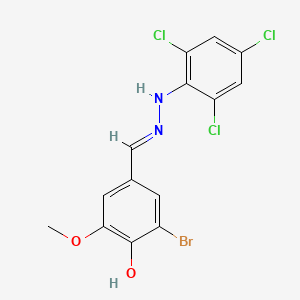
![N~1~-[1-(cyclohexylmethyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6024138.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)
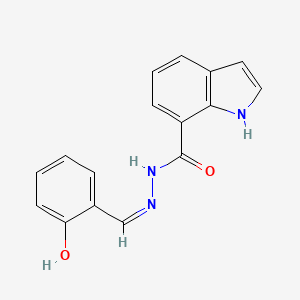
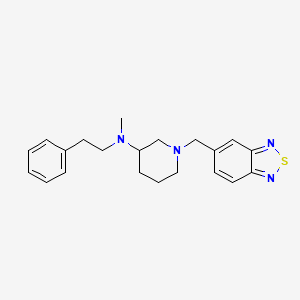

![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(1H-pyrazol-3-ylmethyl)ethanamine](/img/structure/B6024195.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)
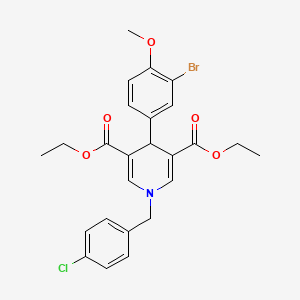
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)